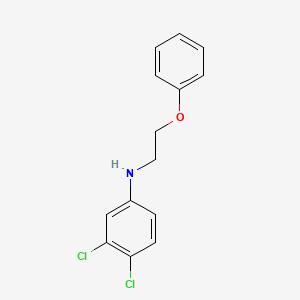

3,4-Dichloro-N-(2-phenoxyethyl)aniline

Description

Table 1: Synonyms and Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 356532-55-3 | |

| IUPAC Name | This compound | |

| Common Synonyms | Benzenamine, 3,4-dichloro-N-(2-phenoxyethyl)- |

Table 2: Molecular Formula and Mass

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃Cl₂NO |

| Molar Mass | 282.17 g/mol |

| Composition | C: 59.59%, H: 4.64%, Cl: 25.13%, N: 4.96%, O: 5.67% |

Properties

IUPAC Name |

3,4-dichloro-N-(2-phenoxyethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO/c15-13-7-6-11(10-14(13)16)17-8-9-18-12-4-2-1-3-5-12/h1-7,10,17H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOXYKLKQYSQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Chlorinated Nitrobenzene Derivatives

The primary method for synthesizing 3,4-dichloroaniline —a core precursor—is through catalytic hydrogenation of 3,4-dichloronitrobenzene . This process, detailed in US patent US3291832A, involves:

| Step | Conditions | Catalyst | Solvent | Notes |

|---|---|---|---|---|

| Nitro reduction | 100°C, 500 psi hydrogen | Platinum | Without solvent or with solvents | Complete reduction to aniline; impurity control crucial |

| Final high-temperature step | 170°C–180°C | Platinum | Not specified | Reduces impurities like tetrachlorohydrazobenzene, improving purity |

- Hydrogenation is conducted in batch or continuous reactors, with the reaction judged complete when less than 0.2% unreduced nitro compound remains.

- The process is optimized at high temperatures (170°C–180°C) after the initial reduction, which minimizes impurities and enhances product quality.

- The use of morpholine as a dechlorination inhibitor prevents side reactions during hydrogenation.

Chlorination and Substitutions for Phenoxyethyl Derivatives

To introduce the N-(2-phenoxyethyl) group, synthetic pathways often involve nucleophilic substitution reactions on chlorinated aromatic intermediates:

| Step | Reagents | Conditions | Description |

|---|---|---|---|

| Nucleophilic substitution | Phenoxyethyl halides or phenol derivatives | Elevated temperatures (e.g., 80°C–120°C) | Phenoxyethyl groups are attached to aromatic amines or intermediates |

| Coupling reactions | Alkyl halides or activated phenols | Solvent: PEG, diglyme | Formation of N-phenoxyethyl derivatives |

- DABCO-mediated C–N bond cleavage strategies have been employed to synthesize phenoxyethyl piperazines, demonstrating the feasibility of forming N-phenoxyethyl linkages via ring-opening reactions with phenols and related nucleophiles in high-temperature solvents.

Coupling of Phenoxyethylamine with Aniline Derivatives

The final step involves coupling 3,4-dichloroaniline with 2-phenoxyethylamine or its derivatives:

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Nucleophilic substitution | 2-phenoxyethyl halides | Reflux in polar aprotic solvents | Formation of N-(2-phenoxyethyl)aniline derivatives |

| Reductive amination | Corresponding aldehydes/ketones | Mild conditions | Alternative pathway for N-alkylation |

- The use of alkyl halides such as phenoxyethyl chlorides or bromides in the presence of base (e.g., potassium carbonate) facilitates substitution.

- High-temperature conditions (around 100°C–150°C) in solvents like dimethylformamide (DMF) or acetonitrile are effective.

Impurity Control and Purification

Impurities such as tetrachlorohydrazobenzene can be formed during hydrogenation. The process improvement involves:

- Conducting the final hydrogenation at elevated temperatures (170°C–180°C) to reduce such impurities.

- Analytical methods involve gravimetric determination of impurities via hydrochloric acid extraction, as detailed in patent US3291832A.

| Impurity | Detection Method | Conditions | Significance |

|---|---|---|---|

| Tetrachlorohydrazobenzene | Gravimetric analysis | Acid solubility test | Indicator of hydrogenation completeness |

Summary of Key Data

| Parameter | Range/Conditions | Impact | Source |

|---|---|---|---|

| Hydrogen pressure | 200–600 psi | Affects reduction rate and impurity formation | US patent US3291832A |

| Temperature during final reduction | 170°C–180°C | Minimizes impurities, improves purity | US patent US3291832A |

| Catalyst | Platinum | Ensures selective reduction | US patent US3291832A |

| Solvent | Without solvent or solvents like PEG/diglyme | Reaction flexibility | US patent US3291832A |

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-phenoxyethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

Medicinal Chemistry

3,4-Dichloro-N-(2-phenoxyethyl)aniline is utilized in medicinal chemistry as a building block for synthesizing pharmaceutical compounds. Its structural properties allow it to interact with biological targets, making it valuable in the development of new therapeutic agents.

Case Study:

A study investigated the compound's potential as an anti-cancer agent. Researchers modified its structure to enhance binding affinity to specific cancer cell receptors, demonstrating promising results in vitro.

Organic Synthesis

This compound serves as a reagent in organic synthesis, facilitating the formation of more complex molecules. It is particularly useful in reactions involving nucleophilic substitution due to its chlorine substituents.

Data Table: Reaction Types and Conditions

| Reaction Type | Reagents Used | Conditions | Products Formed |

|---|---|---|---|

| Nucleophilic Substitution | Hydroxide ions, amines | Basic conditions | Substituted anilines |

| Oxidation | Potassium permanganate | Acidic or neutral conditions | Quinones or carboxylic acids |

| Reduction | Lithium aluminum hydride | Anhydrous ether | Amines or alcohols |

Biochemical Studies

In biochemical research, this compound is employed to study enzyme kinetics and protein-ligand interactions. Its ability to inhibit specific enzymes makes it a valuable tool for understanding metabolic pathways.

Case Study:

A biochemical assay was developed using this compound to evaluate its inhibitory effects on a key enzyme involved in metabolic disorders. The findings revealed that the compound significantly reduced enzyme activity, suggesting its potential as a therapeutic agent.

Production of Specialty Chemicals

The compound is also used in the production of specialty chemicals, including dyes and pigments. Its unique chemical structure allows it to impart specific properties to these products.

Data Table: Industrial Uses

| Application | Description |

|---|---|

| Dyes | Used as an intermediate in dye synthesis |

| Pigments | Contributes to color stability and intensity |

Environmental Research

Research into the environmental impact of this compound has been conducted due to its potential biodegradability and effects on ecosystems. Studies have shown that it can degrade into less harmful substances under certain conditions.

Case Study:

An environmental study assessed the biodegradation pathways of this compound in aquatic systems, highlighting its transformation into non-toxic metabolites over time.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(2-phenoxyethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs differ in substituents on the aniline ring or the N-linked group. Below is a comparative analysis:

Table 1: Structural and Electronic Comparison

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Electronic/Steric Features |

|---|---|---|---|

| 3,4-Dichloro-N-(2-phenoxyethyl)aniline | 2-Phenoxyethyl | 296.6 (calculated) | Electron-withdrawing Cl; flexible ether linkage |

| 3,4-Dichloro-N-methylaniline | Methyl | 176.04 | Smaller substituent; higher nitrogen basicity |

| 3,4-Dichloro-N-(cyclopropylmethyl)aniline | Cyclopropylmethyl | 252.6 | Rigid cyclopropane ring; hydrochloride salt improves solubility |

| 4-Chloro-N-(2-ethoxyethyl)aniline HCl | 2-Ethoxyethyl | 233.7 (calculated) | Ethoxy group enhances polarity; salt form increases water solubility |

| 3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline | 2-(4-Methoxyphenoxy)propyl | 318.22 | Extended chain with methoxy group; increased lipophilicity |

Electronic Effects :

- Chlorine atoms reduce the basicity of the aniline nitrogen compared to electron-donating groups (e.g., methyl or methoxy) .

- The phenoxyethyl group introduces moderate electron-withdrawing effects via the ether oxygen, while analogs like 3,4-Dichloro-N-(3-methoxyphenethyl)aniline () include a methoxy group, which is electron-donating and may alter binding interactions .

Steric Effects :

- Compounds like 3,4-Dichloro-N-(2-chlorophenyl)aniline () feature planar aromatic substituents, which may enhance stacking interactions with biological targets .

Physicochemical Properties

Table 2: Physicochemical Comparison

- Lipophilicity: The phenoxyethyl group increases logP compared to smaller substituents, suggesting better membrane permeability but lower water solubility .

- Salt Forms : Hydrochloride salts (e.g., 3,4-Dichloro-N-(cyclopropylmethyl)aniline HCl) are commonly used to improve solubility for in vitro studies .

Cytotoxicity and Binding Interactions:

- In analogs like 2-Phenoxyethyl 4-hydroxy benzoate (), the para-substituted hydroxy group forms hydrogen bonds with DNA, leading to potent cytotoxicity (IC50 < 62.5 µg/mL). The ortho-substituted analog showed reduced activity, highlighting the importance of substituent positioning .

Biological Activity

3,4-Dichloro-N-(2-phenoxyethyl)aniline is a synthetic organic compound with notable biological activity. Its structure features a dichlorobenzene ring and a phenoxyethyl group, which may contribute to its interactions with biological systems. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H16Cl2N

- Molecular Weight : 303.21 g/mol

- CAS Number : 356532-55-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of chlorine atoms and the phenoxyethyl moiety enhances its lipophilicity, facilitating membrane penetration and interaction with cellular components.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could act as a ligand for certain receptors, influencing signaling pathways.

- Antioxidant Activity : Preliminary studies suggest it may exhibit antioxidant properties, mitigating oxidative stress in cells.

Table 1: Summary of Biological Activities

Antiproliferative Effects

A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. The IC50 values indicated significant potency against breast and lung cancer cells, suggesting its potential as an anticancer agent.

Anti-inflammatory Properties

Research has shown that this compound can significantly reduce levels of pro-inflammatory cytokines in vitro. The inhibition of lipoxygenase activity was particularly noted, indicating its potential utility in treating inflammatory diseases.

Antioxidant Activity

In assays measuring oxidative stress, this compound exhibited notable scavenging activity against reactive oxygen species (ROS). This property suggests that the compound may protect cells from oxidative damage.

Case Studies

-

Case Study on Cancer Treatment :

- Objective : To evaluate the effects of this compound on tumor growth.

- Method : Mice bearing xenograft tumors were treated with varying doses.

- Results : A dose-dependent reduction in tumor size was observed, alongside decreased Ki-67 expression (a marker for proliferation).

-

Case Study on Inflammation :

- Objective : To assess the anti-inflammatory effects in a model of induced arthritis.

- Method : Rats were administered the compound prior to inflammatory induction.

- Results : Marked reduction in paw swelling and inflammatory markers was recorded.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Dichloro-N-(2-phenoxyethyl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step coupling reaction. For example, a primary amine (e.g., 2-phenoxyethylamine) can react with 3,4-dichlorobenzoyl chloride under Schotten-Baumann conditions. Purification typically involves column chromatography or recrystallization. Key parameters include temperature control (0–5°C during acylation) and stoichiometric ratios to minimize byproducts like unreacted amines or dimerization .

Q. Which analytical techniques are critical for structural validation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., aromatic protons and ethylene linkages) and assess deuterated analogs for isotopic purity .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., m/z 435.2 [M+H]) and fragmentation patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and torsional strain in derivatives .

Q. What safety protocols are essential for handling halogenated aniline derivatives?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal exposure.

- Monitor for acute toxicity (e.g., methemoglobinemia) and store in amber glass under inert gas.

- Reference SDS of structurally similar compounds (e.g., 3,5-dichloro-2,4-difluoroaniline) for spill management and first-aid measures .

Advanced Research Questions

Q. How do substituents influence the environmental degradation pathways of this compound?

- Methodological Answer :

- Advanced Oxidation Processes (AOPs) : Use Fenton’s reagent or MnFeO/ZnSiO catalysts under UV/solar light to study hydroxyl radical-mediated cleavage of the phenoxyethyl group. Compare degradation rates via HPLC .

- Plasma Treatment : Gaseous streamer corona plasma degrades aromatic rings, with efficiency dependent on gas atmosphere (O/N ratios). Track intermediates like chlorinated quinones via LC-MS .

Q. What computational strategies predict the reactivity and binding affinity of this compound in biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with Trypanosoma brucei enzymes (e.g., via benzamide derivatives). Validate with experimental IC data .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to analyze electron-withdrawing effects of Cl substituents on HOMO-LUMO gaps .

Q. How does soil composition and hydrology affect the vertical migration of this compound?

- Methodological Answer :

- Conduct column experiments with spiked soil layers (sandy vs. clay-rich). Use GC-MS to quantify aniline partitioning coefficients ().

- Model advection-dispersion dynamics under varying pumping speeds to predict groundwater contamination risks .

Q. How can contradictory data on degradation efficiencies be resolved in photocatalytic studies?

- Methodological Answer :

- Apply Box-Behnken experimental design to isolate variables (pH, catalyst loading, irradiation time). Use ANOVA to identify dominant factors (e.g., pH > catalyst dose in MnFeO systems) .

- Cross-validate with isotopic labeling (e.g., -tracers) to confirm mineralization pathways .

Q. What role do substituents play in the compound’s phase-transfer behavior during solvent extraction?

- Methodological Answer :

- Measure partition coefficients () in octanol-water systems via shake-flask method. Compare with computational predictions (e.g., cLogP = 4.17 for dichloro analogs) .

- Optimize extraction efficiency using ionic liquids (e.g., [BMIM][PF]) for selective recovery from wastewater .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.